rac trans-2,5-Dimethylpyrrolidine x HCl
Description
Properties
IUPAC Name |
(2R)-2,5-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNFHHYTYQLIO-VQALBSKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(N1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-2,5-Dimethylpyrrolidine hydrochloride typically involves the reaction of 2,5-dimethylpyrrole with hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic catalysts such as hydrochloric acid
Industrial Production Methods: In industrial settings, the production of rac trans-2,5-Dimethylpyrrolidine hydrochloride may involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac trans-2,5-Dimethylpyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring is modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl halides under basic or acidic conditions
Major Products:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted pyrrolidines
Scientific Research Applications
rac trans-2,5-Dimethylpyrrolidine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac trans-2,5-Dimethylpyrrolidine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : trans-2,5-Dimethylpyrrolidine hydrochloride
- CAS No.: 114143-75-8
- Molecular Formula : C₆H₁₄ClN
- Molecular Weight : 135.64 g/mol
- Purity : >95.00% (research grade)
Structural Features :
This compound consists of a five-membered pyrrolidine ring with methyl groups at the 2- and 5-positions in a trans configuration. The hydrochloride salt enhances its stability and water solubility, making it suitable for synthetic and pharmacological research .
Applications :
Primarily used in organic synthesis, asymmetric catalysis, and as a chiral building block in drug development. Its racemic nature (rac) distinguishes it from enantiopure analogs, limiting its direct use in stereoselective reactions without resolution .
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
The table below compares rac trans-2,5-Dimethylpyrrolidine HCl with key related amines and cyclic amines:
Key Differences in Properties and Reactivity
- Ring Size and Strain : Compared to 2-methylpiperidine (6-membered ring), the pyrrolidine ring in the target compound exhibits greater conformational rigidity due to its smaller size, influencing its reactivity in ring-opening or substitution reactions .
- Salt Form : Unlike tributylamine or spermine , the hydrochloride salt of rac trans-2,5-Dimethylpyrrolidine improves aqueous solubility, enabling its use in polar solvents .
- Stereochemical Complexity : Sparteine ’s enantiopurity makes it superior for asymmetric catalysis, whereas the racemic nature of the target compound requires additional resolution steps for stereoselective applications .
- Functional Groups: Spermine’s polyamine structure facilitates interactions with biomolecules (e.g., DNA), while the target compound’s monocyclic amine is more suited for synthetic scaffolding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
